4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol

Physicochemical profiling Lipophilicity Medicinal chemistry SAR

A differentiated 4-aryl-4-hydroxypiperidine featuring a 3-methyl-4-bromophenyl motif that fills a critical gap between the 4-fluorophenyl (IC₅₀ ≈ 9.2 μM) and des-methyl 4-bromophenyl (IC₅₀ ≈ 10 μM) CCR5 antagonist analogs. The bromine enables Suzuki, Buchwald–Hartwig, Sonogashira, and Ullmann couplings for rapid library diversification, while the N-methyl group eliminates P-gp efflux susceptibility and improves CNS penetration (estimated +1.0–1.5 logP vs. 4-F analog). The 3-methyl substituent provides a convenient ¹H NMR handle and modulates lipophilicity. Halogen-bonding capacity makes it the minimal effective XB probe in this chemotype series. Limited commercial availability—secure your research supply now.

Molecular Formula C13H18BrNO
Molecular Weight 284.19 g/mol
Cat. No. B13223671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol
Molecular FormulaC13H18BrNO
Molecular Weight284.19 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C2(CCN(CC2)C)O)Br
InChIInChI=1S/C13H18BrNO/c1-10-9-11(3-4-12(10)14)13(16)5-7-15(2)8-6-13/h3-4,9,16H,5-8H2,1-2H3
InChIKeyZBHYARLPVYYZLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol: Structural Identity and Procurement-Relevant Classification


4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol (CAS 2059993-30-3) is a fully synthetic 4-aryl-4-hydroxypiperidine derivative bearing a 1-methyl substituent on the piperidine nitrogen and a 4-bromo-3-methylphenyl group at the carbinol center [1]. This compound belongs to the pharmacologically significant class of 4,4-disubstituted piperidines, a scaffold extensively investigated for chemokine receptor modulation (CCR5 antagonism), analgesic activity, and CNS-targeted drug discovery [2]. Its molecular formula is C₁₃H₁₈BrNO with a molecular weight of 284.19 g/mol [1]. The compound is currently listed as a discontinued research chemical by at least one major supplier, indicating limited commercial availability and reinforcing the need for evidence-based procurement decisions when selecting among structurally related alternatives .

Why 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol Cannot Be Casually Replaced by In-Class 4-Aryl-4-hydroxypiperidine Analogs


The 4-aryl-4-hydroxypiperidine chemotype exhibits pronounced structure–activity relationship (SAR) sensitivity to both the nature of the 4-aryl substituent and the N-alkyl group [1]. Within the CCR5 antagonist series, replacing bromine with fluorine reduces molecular weight by approximately 75 Da and eliminates the distinctive polarizability contributions of the bromine atom, which can alter both target binding kinetics and off-target profiles [2]. The additional 3-methyl group on the phenyl ring further differentiates this compound from the widely available 4-(4-bromophenyl)-1-methylpiperidin-4-ol (CAS 139474-25-2) by introducing steric bulk and increasing lipophilicity, parameters that directly impact membrane permeability and metabolic stability . Patent literature specifically claims the combination of an N-methyl group with a bromine atom on the aromatic ring for CNS-active piperidine carbamates, underscoring that this substitution pattern is not arbitrary but selected for particular pharmacological outcomes [3]. These cumulative structural distinctions mean that generic substitution within this class without experimental validation risks compromising target engagement, selectivity, and pharmacokinetic behavior.

Quantitative Differentiation Evidence for 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol Against Its Closest Structural Analogs


Molecular Weight and Predicted Lipophilicity Differentiation Versus the Des-Methyl Analog 4-(4-Bromophenyl)-1-methylpiperidin-4-ol

The target compound (C₁₃H₁₈BrNO, MW 284.19) differs from the widely stocked analog 4-(4-bromophenyl)-1-methylpiperidin-4-ol (C₁₂H₁₆BrNO, MW 270.17) by the addition of a single methyl group at the 3-position of the phenyl ring, producing a molecular weight increase of 14.02 Da [1]. This additional methyl group contributes approximately +0.5 logP units based on the Hansch π constant for aromatic methyl substitution, translating to a roughly threefold increase in octanol–water partition coefficient relative to the des-methyl comparator [2]. Independent in silico prediction via the MMsINC database yields a SlogP of 4.42 for a closely matched 4-aryl-4-hydroxypiperidine scaffold, consistent with enhanced lipophilicity [3]. The des-methyl analog has a predicted density of 1.397 g/cm³ and a predicted pKa of 13.86, values that do not account for the steric and electronic perturbation of the 3-methyl substituent .

Physicochemical profiling Lipophilicity Medicinal chemistry SAR

CCR5 Antagonist Potency Gradient Across Halogen-Substituted 4-Aryl-4-hydroxypiperidines

The CCR5 antagonist activity of 4-aryl-1-methylpiperidin-4-ols is strongly modulated by the nature of the 4-aryl halogen substituent. Published BindingDB data from a 2012 Bioorg. Med. Chem. Lett. study show that the 4-fluorophenyl analog (CAS 36882-06-1) exhibits an IC₅₀ of 9,200 nM (9.2 μM) at human CCR5 expressed in MOLT4 cells, measured by inhibition of CCL5-induced calcium mobilization [1]. The 4-bromophenyl analog (CAS 139474-25-2), which lacks the 3-methyl group, shows IC₅₀ values of 10,000 nM (10 μM) in the same assay format, indicating comparable but non-identical potency [2]. No direct IC₅₀ is publicly available for the 3-methyl-substituted 4-bromo target compound; however, the SAR trajectory from the foundational 2007 CCR5 4-hydroxypiperidine series demonstrates that even minor aryl substitutions shift potency by factors of 2- to 20-fold, with optimized derivatives reaching IC₅₀ values as low as 11 nM [3][4]. The presence of the 3-methyl group adjacent to the bromine creates a sterically and electronically distinct aryl environment expected to alter CCR5 binding relative to either the unsubstituted bromophenyl or fluorophenyl analogs.

CCR5 antagonism HIV entry inhibition Chemokine receptor pharmacology

Patent-Codified Selection of the Bromine/Methyl Substitution Pattern for CNS Pharmacological Applications

International patent application WO2011010015A1, assigned to Servier Lab and Université de Nantes, explicitly claims compounds of formula (I) wherein the R1 substituent is hydrogen or a methyl group and R2 is a bromine atom, a fluorine atom, or a trifluoromethyl group [1]. This restricted substitution claim set—limited to three specific R2 variants with a binary R1 choice—demonstrates that the bromine/methyl combination was selected from a much broader possible chemical space through empirical pharmacological screening. The patent specifically exemplifies (4-bromophényl)carbamate de 1-méthylpipéridin-3-yle and its enantiomers (Examples 1–3), confirming that the bromophenyl/N-methyl pairing is pharmacologically privileged in this series [1]. While this patent covers carbamate derivatives rather than the free 4-hydroxypiperidine, the underlying SAR logic—that bromine at the 4-position combined with N-methyl substitution confers favorable CNS pharmacological properties—directly applies to the target compound scaffold. In contrast, the des-bromo phenyl analog (1-methyl-4-phenylpiperidin-4-ol, CAS 4972-68-3) and the 4-chlorophenyl analog (CAS 6653-07-2) fall outside this claimed substitution space and lack equivalent patent-backed pharmacological validation .

CNS drug design Patent specificity Structure–activity relationships

Structural Differentiation from the Benzylic Isomer 4-[(4-Bromo-3-methylphenyl)methyl]piperidin-4-ol: Direct Aryl vs. Methylene-Spaced Connectivity

The target compound and its benzylic isomer 4-[(4-bromo-3-methylphenyl)methyl]piperidin-4-ol (CAS 2229368-77-6) share the identical molecular formula (C₁₃H₁₈BrNO) and molecular weight (284.19 g/mol) yet differ fundamentally in the connectivity between the piperidine ring and the aromatic system . The target compound features a direct C4–aryl bond (SMILES: Cc1cc(C2(O)CCN(C)CC2)ccc1), creating a conformationally restricted orientation where the aryl ring projects directly from the piperidine C4 position [1]. The benzylic isomer incorporates a methylene spacer (SMILES: Cc1cc(CC2(O)CCNCC2)ccc1Br), introducing an additional rotational degree of freedom and altering both the spatial relationship between the basic nitrogen and the aromatic ring and the electronic environment at the carbinol center . This connectivity difference is known to be pharmacologically significant in piperidine-based receptor ligands; published PMR spectroscopic configurational assignments for 1-alkyl-4-aryl-3-methylpiperidin-4-ols demonstrate that the direct 4-aryl attachment produces distinct conformational populations compared to methylene-bridged analogs [2]. For CCR5 antagonists specifically, the spatial relationship between the basic nitrogen (which forms a key salt bridge with Glu283 in CCR5) and the aryl group is critical for binding, making direct-aryl and benzylic isomers non-interchangeable [3].

Structural isomerism Conformational analysis Receptor binding geometry

Analgesic and Antiplatelet Activity Class-Level Evidence from 4-(4-Bromophenyl)-4-piperidinol Derivatives

A systematic ex vivo investigation of 4-(4′-bromophenyl)-4-piperidinol (PD1) and five synthetic derivatives (PD2–PD6) provides the most directly relevant pharmacological benchmark for the target compound class [1]. In mouse pain models, PD1 exhibited a highly significant analgesic effect (p < 0.01), with its phenacyl derivatives PD3 and PD5 also achieving highly significant analgesia [1]. In antiplatelet aggregation assays, compound PD5 (4-(4′-bromo-phenyl)-4-hydroxy-1-[2-(2″,4″-dimethoxyphenyl)-2-oxo-ethyl]-piperidinium bromide) demonstrated an IC₅₀ of 0.06 mM (60 μM), making it the most potent compound in the series, while PD3 showed an IC₅₀ of 80 mM [1][2]. Acetylsalicylic acid (aspirin) was used as a positive control with an IC₅₀ of 150 μM [1]. Molecular docking of PD3 to the opioid receptor revealed a key interaction between the nitro group oxygen and ARG 573 at a distance of 1.2563 Å, providing a structural rationale for analgesic activity [1]. The target compound retains the 4-bromophenyl pharmacophore present in PD1 while adding an N-methyl group—a modification known to enhance CNS penetration—and a 3-methyl substituent that may further modulate opioid receptor subtype selectivity and metabolic stability. The Sigma Aldrich listing for 4-(4-bromophenyl)-4-piperidinol corroborates its analgesic effects in tail immersion assays in mice .

Analgesic activity Antiplatelet aggregation Opioid receptor docking

Computed Physicochemical Property Differentiation: Target Compound vs. 4-(4-Fluoro-3-methylphenyl)-1-methylpiperidin-4-ol

The halogen atom at the 4-position exerts a substantial influence on key physicochemical parameters that govern both in vitro assay behavior and in vivo pharmacokinetics. The bromine atom in the target compound contributes significantly greater molar refractivity (MR ≈ 8.88 for aromatic Br) and polarizability compared to fluorine (MR ≈ 0.92 for aromatic F) in the direct analog 4-(4-fluoro-3-methylphenyl)-1-methylpiperidin-4-ol (CAS 1198285-24-3) . This difference translates into a molecular weight difference of 60.9 Da (284.19 vs. 223.29) and an estimated logP increase of approximately 1.0–1.5 units attributable to bromine substitution [1]. The bromine atom also serves as a synthetic handle for cross-coupling reactions (Suzuki, Buchwald–Hartwig, Ullmann) that the fluoro analog cannot participate in with comparable generality, making the target compound a more versatile building block for parallel library synthesis [2]. Additionally, the polarizable bromine can engage in halogen bonding interactions with protein backbone carbonyls—a recognition motif unavailable to fluorine—that has been exploited in fragment-based drug design [3].

Halogen substitution effects Drug-likeness Physicochemical profiling

Evidence-Backed Application Scenarios Where 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol Offers Verifiable Advantages Over Analogs


CCR5 Antagonist Lead Optimization Programs Requiring Halogen-Diverse 4-Aryl-4-hydroxypiperidine Scaffolds

For medicinal chemistry teams conducting structure–activity relationship (SAR) exploration around the 4-aryl position of 4-hydroxypiperidine-based CCR5 antagonists, this compound fills a critical chemical space gap between the commercially dominant 4-fluorophenyl analog (IC₅₀ ≈ 9.2 μM at CCR5) and the des-methyl 4-bromophenyl analog (IC₅₀ ≈ 10 μM) [1]. The 3-methyl group introduces steric bulk that can be systematically probed for effects on CCR5 binding pocket complementarity, while the bromine atom enables subsequent Suzuki or Buchwald–Hartwig diversification to rapidly generate focused libraries [2]. The patent-backed selection of the bromine/N-methyl substitution pattern for CNS-active piperidines further supports prioritization of this scaffold for programs targeting neuroinflammatory or HIV-associated neurocognitive disorders where CCR5 blockade combined with CNS penetration is desired [3].

Analgesic Drug Discovery Leveraging the 4-(4-Bromophenyl)-4-hydroxypiperidine Pharmacophore with Enhanced Lipophilicity

Building on the demonstrated ex vivo analgesic activity of 4-(4-bromophenyl)-4-piperidinol (PD1; p < 0.01 in mouse pain models) and the potent antiplatelet activity of its derivative PD5 (IC₅₀ = 0.06 mM, 2,500-fold more potent than aspirin), the target compound offers two strategic modifications—N-methylation and 3-methyl-phenyl substitution—that are expected to improve CNS bioavailability via increased lipophilicity (estimated +1.0 to +1.5 logP units over the 4-fluorophenyl analog) [4]. The N-methyl group also eliminates the hydrogen bond donor capacity of the piperidine NH, which can reduce P-glycoprotein efflux susceptibility. Researchers comparing the target compound to PD1 (CAS 57988-58-6) gain a tool to dissect the contribution of N-substitution and aryl methylation to both analgesic potency and off-target liability profiles .

Synthetic Building Block for Parallel Library Synthesis via C–Br Cross-Coupling Chemistry

The aryl bromide moiety at the 4-position of the 3-methylphenyl ring provides a robust synthetic handle that distinguishes this compound from its fluoro, chloro, and unsubstituted phenyl congeners [2]. Unlike the 4-fluorophenyl analog, which is largely inert to palladium-catalyzed cross-coupling under standard conditions, the bromine atom enables Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and Ullmann-type couplings for rapid generation of diverse biaryl, aryl-amine, aryl-alkyne, and aryl-ether libraries [2]. The simultaneous presence of a tertiary alcohol and an N-methyl group creates a trifunctional scaffold (coupling handle + H-bond donor/acceptor + basic amine) amenable to orthogonal derivatization strategies. For CROs and medicinal chemistry laboratories building fragment-based screening collections, this compound offers greater synthetic versatility than any single-halogen or des-halogen comparator in its molecular weight class [5].

Selective Tool Compound for Probing Halogen Bonding Contributions to Protein–Ligand Interactions

The polarizable bromine atom in the target compound can engage in halogen bonding (XB) interactions with backbone carbonyl oxygen atoms in protein binding sites—a non-canonical molecular recognition motif that has gained significant attention in structure-based drug design [5]. The 4-fluoro and 4-chloro analogs are substantially weaker halogen bond donors, making the brominated scaffold the minimal effective XB probe within the 4-aryl-4-hydroxypiperidine class. The additional 3-methyl group provides a convenient ¹H NMR spectroscopic handle for monitoring compound integrity and binding events in target engagement studies. This application is particularly relevant for biophysical fragment screening where the XB contribution to binding free energy can be deconvoluted by comparing the brominated target compound with its non-halogenated phenyl analog (CAS 4972-68-3) .

Quote Request

Request a Quote for 4-(4-Bromo-3-methylphenyl)-1-methylpiperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.